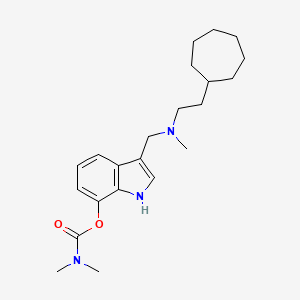
CellTracker Orange CMRA Dye
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CellTracker Orange CMRA Dye: is a fluorescent dye widely used in cell biology for tracking cell movement, location, proliferation, migration, chemotaxis, and invasion. This dye is particularly valued for its ability to be retained in live cells for extended periods, making it an excellent tool for long-term cell tracking studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: : CellTracker Orange CMRA Dye is synthesized by incorporating a chloromethyl group into the dye structure. This group reacts with thiol groups within the cell, utilizing a glutathione S-transferase-mediated reaction . The dye is typically provided as a dry powder and is dissolved in dimethyl sulfoxide (DMSO) before use .
Industrial Production Methods: : The industrial production of this compound involves the large-scale synthesis of the dye, followed by purification and packaging. The dye is stored at temperatures below -20°C, protected from light, and desiccated to ensure stability .
Chemical Reactions Analysis
Types of Reactions: : CellTracker Orange CMRA Dye primarily undergoes substitution reactions. The chloromethyl group reacts with thiol groups in the cell, forming a stable thioether bond .
Common Reagents and Conditions
Reagents: Chloromethyl derivatives, thiol groups, glutathione S-transferase.
Conditions: The reaction occurs within the cell, where glutathione levels are high (up to 10 mM) and glutathione transferase is ubiquitous
Major Products: : The major product of the reaction is a cell-impermeant fluorescent dye-thioether adduct, which is well retained in living cells .
Scientific Research Applications
CellTracker Orange CMRA Dye has a wide range of applications in scientific research:
Mechanism of Action
CellTracker Orange CMRA Dye freely passes through cell membranes and, once inside the cell, reacts with thiol groups via a glutathione S-transferase-mediated reaction . This reaction transforms the dye into a cell-impermeant fluorescent dye-thioether adduct, which is retained in the cell for extended periods . The dye is inherited by daughter cells during cell division but is not transferred to adjacent cells .
Comparison with Similar Compounds
Similar Compounds
- CellTracker Blue CMAC (7-amino-4-chloromethylcoumarin)
- CellTracker Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin)
- CellTracker Green CMFDA (5-chloromethylfluorescein diacetate)
- CellTracker Red CMTPX
Uniqueness: : CellTracker Orange CMRA Dye is unique due to its orange fluorescence, which allows for multiplexing with other fluorescent dyes. It also requires enzymatic cleavage to activate its fluorescence, unlike some other CellTracker dyes .
Properties
Molecular Formula |
C30H25Cl2NO5 |
|---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[8'-chloro-5-(chloromethyl)-1',2',2',4'-tetramethyl-3-oxospiro[2-benzofuran-1,6'-chromeno[3,2-g]quinoline]-9'-yl] acetate |
InChI |
InChI=1S/C30H25Cl2NO5/c1-15-13-29(3,4)33(5)24-11-25-21(9-18(15)24)30(20-7-6-17(14-31)8-19(20)28(35)38-30)22-10-23(32)27(36-16(2)34)12-26(22)37-25/h6-13H,14H2,1-5H3 |
InChI Key |
AMSOAEIJBIGGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)C4(C5=C(C=C(C=C5)CCl)C(=O)O4)C6=CC(=C(C=C6O3)OC(=O)C)Cl)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)


![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)
